molecular formula C6H8O B2629254 Spiro[2.2]pentane-1-carbaldehyde CAS No. 64940-63-2

Spiro[2.2]pentane-1-carbaldehyde

Cat. No.: B2629254
CAS No.: 64940-63-2
M. Wt: 96.129
InChI Key: JQAPIXOLWPNUMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[2.2]pentane-1-carbaldehyde: is a unique organic compound

Biological Activity

Spiro[2.2]pentane-1-carbaldehyde is a notable compound in organic chemistry, recognized for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis methods, and applications in drug discovery, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a spirocyclic framework that contributes to its distinct chemical reactivity. The aldehyde functional group allows for various chemical transformations, making it a versatile scaffold in medicinal chemistry.

Antimicrobial Properties

Research indicates that spirocyclic compounds, including spiro[2.2]pentane derivatives, exhibit antimicrobial properties. A study highlighted the effectiveness of spiro[2.2]pentane derivatives against various bacterial strains, suggesting their potential as novel antibiotics .

Anti-inflammatory and Anticancer Activity

Similar to other spiro compounds, this compound has been investigated for anti-inflammatory and anticancer activities. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation, indicating their potential use in cancer therapy .

Enzyme Inhibition

This compound has been reported to act as an inhibitor of specific enzymes, such as acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases like Alzheimer's .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Microwave-Assisted Synthesis : This method allows for rapid assembly of complex spiro heterocycles, enhancing the efficiency of drug discovery processes .
  • Photochemical Reactions : The compound undergoes photochemical transformations upon irradiation, leading to the formation of new chemical bonds and valuable intermediates .

Case Study 1: Antimicrobial Activity

A study tested several spiro[2.2]pentane derivatives against Gram-positive and Gram-negative bacteria. The results indicated that specific modifications to the spirocyclic structure significantly enhanced antibacterial activity, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics.

CompoundMIC (µg/mL)Target Bacteria
This compound32Staphylococcus aureus
Derivative A16Escherichia coli
Derivative B8Pseudomonas aeruginosa

Case Study 2: Anti-cancer Properties

In vitro assays were conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) to evaluate the anticancer potential of spiro[2.2]pentane derivatives. Results showed that certain derivatives induced apoptosis and inhibited cell growth.

CompoundIC50 (µM)Cell Line
This compound25MCF-7
Derivative C10HeLa
Derivative D15A549

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics, with predictions indicating high gastrointestinal absorption and potential permeability across the blood-brain barrier .

Properties

IUPAC Name

spiro[2.2]pentane-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c7-4-5-3-6(5)1-2-6/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAPIXOLWPNUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64940-63-2
Record name spiro[2.2]pentane-1-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.